N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide

Description

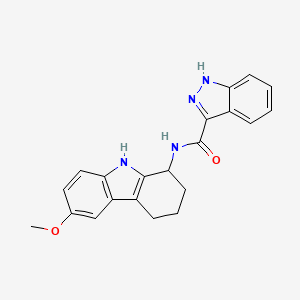

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide is a synthetic carbazole-indazole hybrid compound with a molecular formula of C₂₀H₁₈N₄O and a molecular weight of 330.38 g/mol . Its structure comprises a tetrahydrocarbazole core substituted with a methoxy group at the 6-position, linked via an amide bond to the 3-carboxamide position of an indazole moiety. The methoxy group enhances solubility compared to halogenated analogs, while the indazole’s dual nitrogen atoms facilitate hydrogen bonding interactions with biological targets .

Properties

Molecular Formula |

C21H20N4O2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C21H20N4O2/c1-27-12-9-10-16-15(11-12)13-6-4-8-18(19(13)22-16)23-21(26)20-14-5-2-3-7-17(14)24-25-20/h2-3,5,7,9-11,18,22H,4,6,8H2,1H3,(H,23,26)(H,24,25) |

InChI Key |

ZYZUGDXYHJPDLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydrocarbazole Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydrocarbazole ring system.

Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Indazole Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Key Differences

The compound’s structural analogs differ in substituents on the carbazole ring, the nature of the linked heterocycle, and the amide moiety. Below is a comparative analysis of notable analogs:

*THC: Tetrahydrocarbazolyl

Physicochemical and Pharmacokinetic Insights

- Methoxy vs. Halogen Substituents : The 6-methoxy group in the target compound improves aqueous solubility compared to chloro (GSK983) or fluoro (CAS 1574478-72-0) analogs, which prioritize lipophilicity and membrane penetration .

- Indazole vs.

- Amide Linker Variations : Substitutions like sulfonamide () or pyridinecarboxamide (GSK983) alter electronic properties, affecting binding kinetics and metabolic stability .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of cancer research and medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 360.4 g/mol. Its IUPAC name is this compound. The structure features a tetrahydrocarbazole moiety linked to an indazole carboxamide, which contributes to its unique chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O2 |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C21H20N4O2/c1-27... |

| InChI Key | ZYZUGDXYHJPDLJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is suggested that the compound may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. This modulation can lead to significant biological effects such as:

- Inhibition of Cell Proliferation: The compound has shown potential in suppressing the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.

- Induction of DNA Damage: Studies indicate that it can induce DNA damage in cancer cells, leading to cell death.

- Disruption of Mitochondrial Function: It may affect mitochondrial integrity and function, further contributing to its anticancer properties .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various in vitro studies:

-

Cell Lines Tested: The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer).

Cell Line IC50 (µM) Effect MCF-7 15.0 Significant growth inhibition HCT116 12.5 Induction of apoptosis A596 10.0 DNA damage induction

These studies demonstrate that the compound exhibits potent cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent.

Mechanistic Studies

Further mechanistic investigations have revealed:

- Cell Cycle Arrest: The compound causes G2/M phase arrest in treated cells.

- Apoptotic Pathways Activation: It activates caspase pathways leading to programmed cell death.

These findings suggest that this compound operates through multiple pathways to exert its anticancer effects .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells:

- A study demonstrated that treatment with the compound resulted in a reduction of cell viability by over 70% after 48 hours. Morphological changes indicative of apoptosis were observed under microscopy.

-

In Vivo Studies:

- In xenograft models using MCF-7 cells implanted in mice, administration of the compound led to a significant reduction in tumor size compared to controls.

These case studies reinforce the promising therapeutic potential of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide?

- Methodology : The synthesis involves multi-step organic reactions, starting with functionalization of the carbazole core. A typical route includes:

Methoxy-substituted carbazole precursor preparation : Cyclization of substituted hydrazones under acidic reflux (e.g., HCl/acetic acid at 398–403 K) to form the tetrahydrocarbazole scaffold .

Indazole coupling : Amide bond formation via activation of 1H-indazole-3-carboxylic acid (e.g., using HATU or EDCI) and reaction with the carbazole amine under inert conditions .

- Critical parameters : Temperature control (±2°C), anhydrous solvents (e.g., DMF or THF), and purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray crystallography : Resolves the carbazole-indazole conformation and confirms non-planar puckering of the tetrahydrocarbazole ring (e.g., using SHELX for refinement) .

- NMR spectroscopy : Assigns methoxy protons (δ 3.2–3.8 ppm) and indazole NH signals (δ 10–12 ppm). 2D NMR (COSY, HSQC) maps coupling between adjacent carbazole protons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 416.48 for C₂₃H₂₄N₆O₂ derivatives) .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

- Activities :

- Kinase inhibition : Screened against BTK (Bruton’s tyrosine kinase) via fluorescence polarization assays, with IC₅₀ values compared to carbazole-based inhibitors like BMS-986142 .

- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with structure-activity relationships (SAR) linked to methoxy and acetamide substituents .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions during carbazole functionalization?

- Optimization strategies :

- Catalyst screening : Use Pd/Cu-mediated cross-coupling for regioselective methoxy introduction, reducing byproducts from electrophilic substitution .

- Protecting groups : Temporarily block reactive NH sites on indazole with Boc groups during carbazole activation, then deprotect under mild acidic conditions .

- Analytical validation : Monitor reaction progress via LC-MS and adjust stoichiometry (e.g., 1.2 equiv. of indazole acid) to drive amide coupling to >90% completion .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Root-cause analysis :

- Compound purity : Ensure >95% purity (HPLC) to exclude impurities skewing activity .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with internal reference compounds .

- SAR refinement : Compare methyl vs. isopropyl substituents on indazole to isolate steric/electronic effects on target binding .

Q. What computational and experimental methods elucidate the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with BTK’s ATP-binding pocket, guided by carbazole derivatives’ co-crystal structures (PDB: 5P9J) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) and affinity (KD) for BTK, correlating with inhibitory activity .

- Hydrogen-bond analysis : Apply graph-set analysis (Etter’s method) to crystallographic data, identifying critical interactions (e.g., N–H···O between acetamide and kinase residues) .

Q. How to address challenges in crystallizing the compound for structural studies?

- Crystallization tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.